molecular formula C14H11NO3S2 B084588 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- CAS No. 92163-82-1

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-

Cat. No.: B084588
CAS No.: 92163-82-1
M. Wt: 305.4 g/mol
InChI Key: VXEPQANTIWUZDC-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of benzothiazolones This compound is characterized by the presence of a benzothiazolone core structure with a sulfonyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-aminobenzenethiol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes cyclization to form the benzothiazolone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dichloromethane or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzothiazolone, 3-[(4-chlorophenyl)sulfonyl]-
  • 2(3H)-Benzothiazolone, 3-[(4-nitrophenyl)sulfonyl]-
  • 2(3H)-Benzothiazolone, 3-[(4-methoxyphenyl)sulfonyl]-

Uniqueness

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the sulfonyl group contributes to its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEPQANTIWUZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406730
Record name 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92163-82-1
Record name 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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